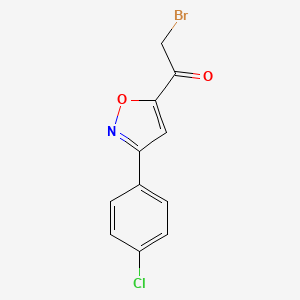

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Description

Properties

IUPAC Name |

2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHGJKFYGYXITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384097 | |

| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258506-49-9 | |

| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 258506-49-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

This guide provides a detailed exploration of the putative mechanism of action for the novel compound 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole. While specific experimental data for this molecule is not yet extensively available in the public domain, this document synthesizes established principles from the fields of medicinal chemistry and chemical biology to propose a scientifically grounded hypothesis for its biological activity. By dissecting the roles of its constituent chemical moieties—the isoxazole core, the bromoacetyl group, and the chlorophenyl substituent—we can construct a robust framework for its investigation by researchers, scientists, and drug development professionals.

Introduction: Deconstructing a Potential Covalent Inhibitor

The isoxazole ring is a well-established pharmacophore, a privileged structure in medicinal chemistry known for its presence in a wide array of bioactive molecules.[1][2][3] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5][6][7] The versatility of the isoxazole scaffold lies in its electronic properties and its ability to form various non-covalent interactions with biological targets.[2]

The introduction of a bromoacetyl group at the 5-position of the isoxazole ring is a critical structural feature that strongly suggests a specific and potent mechanism of action: targeted covalent inhibition . The electrophilic nature of α-bromo ketones makes them effective "warheads" for designing covalent inhibitors that form a permanent bond with nucleophilic residues, such as cysteine, histidine, or lysine, within the active site of a target enzyme.[8] This irreversible mode of action can lead to enhanced potency and a prolonged duration of biological effect.[8]

The 3-(4-chlorophenyl) substituent is likely to play a crucial role in directing the molecule to its specific biological target and contributing to the overall binding affinity through hydrophobic and other non-covalent interactions.

This guide will therefore focus on the hypothesis that 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole acts as a targeted covalent inhibitor. We will explore the implications of this proposed mechanism, outline experimental strategies to validate it, and provide the necessary protocols for its characterization.

Proposed Mechanism of Action: A Two-Step Engagement

The interaction of 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole with its putative biological target, likely an enzyme with a nucleophilic residue in its active site, can be conceptualized as a two-step process:

-

Initial Non-Covalent Binding: The isoxazole core and the 4-chlorophenyl group will first guide the molecule to the enzyme's active site, forming a reversible, non-covalent complex. The specificity of this initial binding is determined by the shape, size, and chemical complementarity of the active site.

-

Irreversible Covalent Modification: Once positioned correctly within the active site, the highly reactive bromoacetyl group will be in close proximity to a nucleophilic amino acid residue (e.g., Cys, His, Lys). A nucleophilic attack from the amino acid side chain on the α-carbon of the bromoacetyl group will displace the bromide ion, forming a stable covalent bond. This irreversible modification permanently inactivates the enzyme.

This proposed mechanism is visually represented in the following diagram:

Caption: Proposed two-step mechanism of action for 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole.

Potential Biological Targets and Therapeutic Implications

Given the wide range of activities reported for isoxazole derivatives, 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole could potentially target a variety of enzymes implicated in disease. The presence of the covalent "warhead" suggests that it may be particularly effective against enzymes where irreversible inhibition provides a therapeutic advantage. Potential enzyme classes to investigate include:

-

Kinases: Many kinase inhibitors are under development, and covalent inhibitors have shown promise in overcoming resistance.

-

Proteases: Cysteine proteases are a well-known class of enzymes targeted by covalent inhibitors.

-

Phosphatases: Protein tyrosine phosphatases (PTPs) are another important class of enzymes with a nucleophilic cysteine in their active site.[8]

-

Metabolic Enzymes: Enzymes involved in key metabolic pathways, such as Acetyl-CoA Carboxylase, have been successfully targeted by isoxazole-based inhibitors.[1]

The therapeutic implications will depend on the specific enzyme that is potently and selectively inhibited by this compound. For example, inhibition of a cancer-related kinase could lead to the development of a new anticancer agent, while targeting an inflammatory enzyme could result in a novel anti-inflammatory drug.

Experimental Protocols for Mechanistic Elucidation

To investigate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a roadmap for researchers to characterize the interaction of 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole with a potential target enzyme.

Enzyme Inhibition Assay

Objective: To determine if the compound inhibits the activity of a target enzyme and to quantify its potency (IC50).

Methodology:

-

Reagents and Materials:

-

Target enzyme

-

Substrate for the enzyme

-

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole (dissolved in DMSO)

-

Assay buffer

-

Detection reagent (e.g., for measuring product formation)

-

96-well microplate

-

Plate reader

-

-

Procedure:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Perform serial dilutions of the inhibitor in the assay buffer.

-

In a 96-well plate, add the enzyme and the inhibitor at various concentrations.

-

Incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of an enzyme inhibitor.

Irreversibility Assay

Objective: To determine if the inhibition is reversible or irreversible.

Methodology:

-

Dialysis Method:

-

Incubate the enzyme with a high concentration of the inhibitor (e.g., 10x IC50) for a prolonged period.

-

As a control, incubate the enzyme with the vehicle (DMSO) alone.

-

Place the enzyme-inhibitor mixture and the control in separate dialysis bags with a suitable molecular weight cutoff.

-

Dialyze against a large volume of buffer for an extended period to remove any unbound inhibitor.

-

Measure the activity of the enzyme from both the inhibitor-treated and control samples.

-

If the activity of the inhibitor-treated enzyme is not restored after dialysis, the inhibition is considered irreversible.

-

-

Jump Dilution Method:

-

Incubate the enzyme with a high concentration of the inhibitor.

-

At various time points, take an aliquot of the mixture and dilute it significantly (e.g., 100-fold) into a solution containing the substrate.

-

Immediately measure the enzyme activity.

-

If the inhibition is reversible, the activity will recover over time as the inhibitor dissociates. If it is irreversible, the activity will remain low.

-

Mass Spectrometry Analysis for Covalent Adduct Formation

Objective: To directly observe the covalent modification of the target enzyme by the inhibitor.

Methodology:

-

Incubation and Digestion:

-

Incubate the target enzyme with the inhibitor.

-

Denature the protein and digest it into smaller peptides using a protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

Search for a peptide with a mass shift corresponding to the addition of the inhibitor's reactive fragment (minus the bromine atom).

-

The MS/MS fragmentation pattern of the modified peptide will confirm the site of covalent attachment.

-

Caption: Workflow for identifying covalent adducts by mass spectrometry.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate interpretation.

Table 1: Summary of Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) | Mode of Inhibition |

| 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole | [Target] | [Value] | [Irreversible] |

| Control Compound (non-covalent) | [Target] | [Value] | [Reversible] |

Conclusion and Future Directions

The chemical structure of 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole strongly suggests a mechanism of action involving targeted covalent inhibition. This in-depth technical guide has provided a comprehensive framework for investigating this hypothesis, from the initial characterization of enzyme inhibition to the direct confirmation of covalent adduct formation. The experimental protocols outlined herein represent a self-validating system, where each step provides further evidence to support or refute the proposed mechanism.

Future research should focus on identifying the specific biological target(s) of this compound through techniques such as activity-based protein profiling or chemoproteomics. Once the target is identified, further studies can be conducted to understand the physiological consequences of its inhibition and to evaluate the therapeutic potential of 5-(bromoacetyl)-3-(4-chlorophenyl)isoxazole in relevant disease models. The insights gained from such studies will be invaluable for the advancement of this compound in the drug discovery pipeline.

References

- Application Notes and Protocols for Isoxazole Derivatives as Enzyme Inhibitors - Benchchem. (URL: )

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega. (URL: )

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - NIH. (URL: )

- Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. (URL: )

- Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)

- Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles - Zenodo. (URL: )

- 1 Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole December 8, 2023 Intr - CDN. (URL: )

- Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound - IJPPR. (URL: )

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. (URL: )

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. (URL: )

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv

- A review of isoxazole biological activity and present synthetic techniques. (URL: )

- The recent progress of isoxazole in medicinal chemistry - PubMed. (URL: )

- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies - David Discovers Drug Discovery. (URL: )

- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (URL: )

- 4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole: a potent, selective antagonist at human cloned dopamine D4 receptors - PubMed. (URL: )

- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Deriv

- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC - NIH. (URL: )

- In-Depth Technical Guide to α-Bromo Ketones: Synthesis, Reactivity, and Applications in Drug Discovery - Benchchem. (URL: )

- Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC - PubMed Central. (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpca.org [ijpca.org]

- 8. benchchem.com [benchchem.com]

"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" chemical properties

An In-depth Technical Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Introduction: A Bifunctional Scaffold for Modern Drug Discovery

The isoxazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing adjacent nitrogen and oxygen atoms, offers a stable, synthetically versatile scaffold with unique electronic properties that facilitate favorable interactions with biological targets.[4][5] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][6]

This guide focuses on a particularly valuable derivative: 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole . This molecule synergistically combines the established biological relevance of the 3-aryl-isoxazole core with the potent and specific reactivity of an α-bromoacetyl group. The bromoacetyl moiety acts as a highly electrophilic "warhead," making the compound an ideal candidate for covalent modification of proteins and a versatile intermediate for the synthesis of more complex molecular architectures. For researchers and drug development professionals, understanding the distinct chemical properties of this compound is paramount to unlocking its full potential in creating targeted therapeutics, chemical probes, and diverse compound libraries.

Core Physicochemical and Spectroscopic Profile

The physical and spectral characteristics of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole are foundational to its application in a laboratory setting. These properties dictate appropriate solvents, reaction conditions, and analytical methods for characterization.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₁H₇BrClNO₂ | Calculated from structure |

| Molecular Weight | 299.54 g/mol | Calculated from formula |

| Appearance | Expected to be a white to off-white crystalline solid | Based on analogous structures like 3-bromo-5-acetyl-isoxazole.[7] |

| Melting Point | Not explicitly reported; likely >100 °C | Similar structures, such as 2'-Bromo-N-(4-methylphenyl)acetamide, have melting points around 106.8°C.[8] |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), and Dimethylformamide (DMF). Sparingly soluble in alcohols and poorly soluble in water. | General solubility for α-haloketones and aryl isoxazoles. |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. A singlet for the methylene protons (–CH₂Br) would likely appear around 4.5-5.0 ppm. The proton on the isoxazole ring would appear as a singlet further downfield, typically around 7.0 ppm. The aromatic protons of the 4-chlorophenyl group would present as two doublets in the 7.5-8.0 ppm range, characteristic of a para-substituted benzene ring.[9]

-

¹³C NMR: Key signals would include the carbonyl carbon of the acetyl group (~180-190 ppm), the methylene carbon attached to bromine (~30-35 ppm), and distinct carbons for the isoxazole and chlorophenyl rings.

-

Infrared (IR) Spectroscopy: A strong absorption band for the ketone carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. Other characteristic peaks would include C=N stretching from the isoxazole ring and C-Cl and C-Br stretching vibrations at lower frequencies.

Synthesis and Chemical Reactivity

Synthetic Pathways to the Isoxazole Core

The construction of the 3,5-disubstituted isoxazole ring is a well-established process in organic chemistry. A prevalent and highly regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][10] For 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, a plausible synthetic route would involve the reaction of 4-chlorobenzonitrile oxide with an appropriately substituted alkyne, such as 4-bromo-1-butyn-3-one.

Alternatively, isoxazoles can be formed via the condensation of hydroxylamine with β-dicarbonyl compounds or α,β-unsaturated ketones.

Caption: General synthetic routes to the 3,5-disubstituted isoxazole core.

The Chemistry of the α-Bromoacetyl Group: A Potent Electrophile

The primary driver of this molecule's utility is the chemical reactivity of the α-bromoacetyl moiety. As an α-haloketone, it is significantly more reactive towards nucleophiles than a corresponding alkyl halide.[11] This enhanced reactivity stems from two key factors:

-

Inductive Effect: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the carbon-bromine bond and increases the partial positive charge (electrophilicity) on the α-carbon.[11]

-

Transition State Stabilization: The carbonyl group can stabilize the transition state of an Sₙ2 reaction.

The dominant reaction pathway is a bimolecular nucleophilic substitution (Sₙ2), where a nucleophile attacks the electrophilic α-carbon, displacing the bromide ion as a leaving group.[12][13] Sₙ1 pathways are highly unfavorable due to the destabilizing effect of the adjacent carbonyl group on any potential carbocation intermediate.[13]

Caption: Nucleophilic substitution at the α-carbon of the bromoacetyl group.

Applications in Research and Drug Development

The bifunctional nature of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole—a biologically relevant core linked to a reactive handle—makes it an invaluable tool.

Targeted Covalent Inhibitors

The bromoacetyl group is a classic electrophilic "warhead" used in the design of targeted covalent inhibitors. It can form a stable, irreversible covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Histidine, Lysine) within the binding site of a target protein. This strategy can lead to drugs with enhanced potency, prolonged duration of action, and improved selectivity. The isoxazole scaffold serves to orient the reactive group within the active site for a specific and efficient reaction.

Chemical Biology and Probe Development

This compound is an excellent starting point for creating chemical probes. By reacting the bromoacetyl group with various reporter tags, researchers can synthesize tools for biochemical assays:

-

Fluorescent Probes: Reaction with an amine- or thiol-containing fluorophore allows for visualization of target proteins in cells or tissues.

-

Affinity Probes: Conjugation to biotin enables affinity purification and identification of protein targets (Activity-Based Protein Profiling).

Scaffold for Combinatorial Library Synthesis

The reliable and predictable reactivity of the α-bromoacetyl group makes it ideal for generating libraries of new chemical entities. By reacting the parent molecule with a diverse set of nucleophiles (amines, thiols, alcohols, etc.), a large number of analogs can be rapidly synthesized and screened for biological activity, accelerating the hit-to-lead process in drug discovery.

Caption: Workflow for generating a compound library for drug screening.

Experimental Protocols

The following protocols are illustrative examples of how 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole can be used in a research setting. Note: All procedures should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: General Procedure for Synthesis of an Amine Derivative

This protocol describes a standard Sₙ2 reaction with a primary amine.

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole (1.0 eq) in anhydrous Tetrahydrofuran (THF).

-

Addition of Reagents: Add a mild, non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq). To this stirred solution, add the desired primary amine (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.

-

Workup: Once the reaction is complete, quench with water and extract the product into an organic solvent like Ethyl Acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted derivative.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is more than a static chemical entity; it is a dynamic tool for chemical innovation. Its structure elegantly marries the biological potential of the 3,5-disubstituted isoxazole core with the precise, targetable reactivity of an α-haloketone. This combination provides a powerful platform for medicinal chemists and chemical biologists to construct covalent inhibitors, develop sophisticated molecular probes, and rapidly generate diverse compound libraries. A thorough understanding of its synthesis, reactivity, and physicochemical properties is the critical first step for any researcher aiming to leverage this versatile scaffold in the pursuit of novel scientific discoveries and next-generation therapeutics.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. 1

-

The recent progress of isoxazole in medicinal chemistry. Bohrium. 2

-

The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health (PMC). 11

-

Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. 14

-

Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health (PMC). 4

-

Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria. 12

-

Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. 13

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. 6

-

The synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. 15

-

Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. 16

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. 3

-

Process for the preparation of 3,5-disubstituted isoxazoles. Google Patents. 7

-

Isoxazole synthesis. Organic Chemistry Portal. 10

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 17

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci.8

-

5-(bromomethyl)-3-(p-chlorophenyl)isoxazole - 1H NMR Chemical Shifts. SpectraBase. 9

-

The recent progress of isoxazole in medicinal chemistry. ResearchGate. 5

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. ijpca.org [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Isoxazole synthesis [organic-chemistry.org]

- 11. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.up.ac.za [repository.up.ac.za]

- 13. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]

- 14. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 16. researchgate.net [researchgate.net]

- 17. derpharmachemica.com [derpharmachemica.com]

"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] These five-membered heterocyclic systems are prized for their diverse biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] The strategic functionalization of the isoxazole ring allows for the fine-tuning of these properties and the development of novel therapeutic agents. This guide focuses on a particularly valuable derivative: 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole .

The introduction of an α-haloketone, specifically the bromoacetyl group, at the 5-position of the isoxazole ring transforms the molecule into a highly versatile synthetic intermediate. The electrophilic nature of the carbon adjacent to the bromine atom makes it a prime target for nucleophilic substitution, enabling its use as a covalent warhead for targeted enzyme inhibition or as a building block for more complex molecular architectures.[8][9]

This document provides a comprehensive, field-proven guide for researchers, chemists, and drug development professionals on the robust synthesis and rigorous characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. We will delve into the causality behind experimental choices, ensuring a deep understanding of the process, from initial reaction to final spectroscopic confirmation.

Strategic Synthesis Pathway

The synthesis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is most effectively achieved through a three-step sequence. This pathway is designed for efficiency, high purity, and scalability. The strategy involves the initial formation of the core isoxazole structure, followed by a Friedel-Crafts acylation to install the acetyl group, and finally, a selective α-bromination.

Caption: Overall synthetic route to the target compound.

Experimental Protocols

Part 1: Synthesis of 3-(4-chlorophenyl)isoxazole-5-carboxylic acid

The foundational isoxazole ring is constructed via a cyclization reaction. A common and effective method involves the reaction of a chalcone intermediate, derived from 4-chloroacetophenone, with hydroxylamine hydrochloride.[1][2][4]

Protocol:

-

Chalcone Formation: To a stirred solution of 4-chloroacetophenone (1 eq.) and an appropriate aldehyde (e.g., benzaldehyde, 1 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.5 eq.) dropwise at room temperature.

-

Stir the reaction mixture for 2-3 hours until a precipitate forms. Monitor completion by Thin Layer Chromatography (TLC).

-

Filter the solid chalcone, wash thoroughly with cold water until the washings are neutral, and dry.

-

Isoxazole Cyclization: Reflux a mixture of the synthesized chalcone (1 eq.), hydroxylamine hydrochloride (1.5 eq.), and sodium acetate (2 eq.) in ethanol for 6-8 hours.[4]

-

After completion (monitored by TLC), cool the reaction mixture and pour it into ice-cold water.

-

The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 3-(4-chlorophenyl)-5-phenylisoxazole. For the purpose of this synthesis, a precursor leading to a 5-carboxy or 5-acetyl group is necessary. A more direct route involves using a β-ketoester.

-

Alternative (more direct) route: React 4-chloroacetophenone oxime (prepared from 4-chloroacetophenone and hydroxylamine hydrochloride[10]) with a suitable C2-synthon like ethyl propiolate.

-

A more robust method involves the synthesis of 3-(4-chlorophenyl)isoxazole-5-carboxylic acid, a stable and commercially available intermediate.[11]

Part 2: Synthesis of 5-acetyl-3-(4-chlorophenyl)isoxazole

This step employs a Friedel-Crafts acylation to introduce the acetyl group onto the isoxazole ring.[12] The isoxazole ring, while aromatic, has varying reactivity at its different positions. Acylation is expected to occur at the C5 position.

Causality Behind the Protocol:

-

Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[13]

-

Stoichiometry: Unlike truly catalytic reactions, Friedel-Crafts acylations require a stoichiometric amount of the Lewis acid. This is because the product, an aryl ketone, is a Lewis base that forms a stable complex with AlCl₃, effectively sequestering the catalyst.[12]

-

Solvent: An inert solvent like dichloromethane (DCM) is used to dissolve the reactants without participating in the reaction.

-

Work-up: The aqueous work-up is crucial to decompose the ketone-AlCl₃ complex and remove inorganic byproducts.

Protocol:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and dry dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add acetyl chloride (1.1 eq.) dropwise to the suspension, maintaining the temperature at 0 °C. Stir for 15 minutes.

-

Add a solution of 3-(4-chlorophenyl)isoxazole (1 eq.) in dry DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-acetyl-3-(4-chlorophenyl)isoxazole.

Part 3: Synthesis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

The final step is the selective bromination at the α-carbon of the acetyl group. This reaction proceeds via an enol or enolate intermediate.

Causality Behind the Protocol:

-

Acidic Conditions: Acetic acid serves as both the solvent and a catalyst, promoting the formation of the enol tautomer of the ketone, which is the reactive species.

-

Brominating Agent: Molecular bromine (Br₂) is the electrophile that reacts with the electron-rich enol.

-

Temperature Control: The reaction is typically performed at room temperature. Exothermic reactions may require initial cooling to control the reaction rate and prevent side reactions.

Protocol:

-

Dissolve 5-acetyl-3-(4-chlorophenyl)isoxazole (1 eq.) in glacial acetic acid.

-

To this solution, add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise with stirring. A slight warming of the mixture may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. The disappearance of the bromine color indicates the progress of the reaction. Monitor by TLC.

-

Once the reaction is complete, pour the mixture into a large volume of ice-cold water.

-

The solid precipitate is collected by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove acetic acid and then with a small amount of cold ethanol to remove impurities.

-

Dry the product under vacuum to yield 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole as a solid. Recrystallization from ethanol or a similar solvent may be performed for higher purity.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the final product. The combination of IR, NMR, and Mass Spectrometry provides unambiguous proof of synthesis.

Caption: Workflow for product purification and characterization.

Expected Spectroscopic Data

The following table summarizes the key analytical data expected for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole.

| Technique | Feature | Expected Observation | Rationale |

| IR Spectroscopy | Carbonyl Stretch (C=O) | ~1700-1720 cm⁻¹ | Strong absorption characteristic of a ketone. The position is influenced by the adjacent electronegative bromine atom.[9][14] |

| C-Br Stretch | ~600-700 cm⁻¹ | Indicates the presence of a carbon-bromine bond. | |

| Isoxazole Ring | ~1600-1620 cm⁻¹, ~1400-1450 cm⁻¹ | C=N and C=C stretching vibrations within the heterocyclic ring.[15] | |

| ¹H NMR | -CH₂Br Protons | Singlet, ~4.5-4.8 ppm | Methylene protons are deshielded by both the adjacent carbonyl group and the bromine atom. Appears as a singlet as there are no adjacent protons. |

| Aromatic Protons (H-2', H-6') | Doublet, ~7.8-8.0 ppm | Protons ortho to the isoxazole ring on the chlorophenyl group. | |

| Aromatic Protons (H-3', H-5') | Doublet, ~7.4-7.6 ppm | Protons meta to the isoxazole ring on the chlorophenyl group. | |

| Isoxazole Proton (H-4) | Singlet, ~7.0-7.2 ppm | The proton at the 4-position of the isoxazole ring.[16] | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~185-190 ppm | Characteristic chemical shift for a ketone carbonyl carbon. |

| Methylene Carbon (-CH₂Br) | ~30-35 ppm | Aliphatic carbon attached to bromine. | |

| Isoxazole Carbons (C3, C5) | ~160-170 ppm | Quaternary carbons of the isoxazole ring attached to substituents. | |

| Chlorophenyl Carbons | ~125-140 ppm | Aromatic carbons with characteristic shifts for a para-substituted ring. | |

| Mass Spectrometry | Molecular Ion Peak | [M]⁺, [M+2]⁺, [M+4]⁺ | A characteristic isotopic cluster due to the presence of one bromine atom (⁷⁹Br/⁸¹Br, ~1:1 ratio) and one chlorine atom (³⁵Cl/³⁷Cl, ~3:1 ratio). |

Conclusion

This guide outlines a reliable and well-rationalized pathway for the synthesis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, a key intermediate for pharmaceutical research and development. The provided protocols are grounded in established chemical principles, such as Friedel-Crafts acylation and α-ketone halogenation.[12][13] The detailed characterization workflow ensures that researchers can confidently verify the identity and purity of their synthesized material. By understanding the causality behind each step, scientists can troubleshoot effectively and adapt these methods for the synthesis of analogous compounds, thereby accelerating the discovery of new chemical entities with therapeutic potential.

References

-

Panda, K. C., Kumar, B. V. V. R., & Sahoo, B. M. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils, 8(5), 11503-11510. [Link]

-

Rasayan J. Chem. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry, 15(4). [Link]

-

Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]

-

JETIR (2018). Synthesis, characterization and biological evaluation of some isoxazole derivatives from various chalcones. JETIR, 5(9). [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

-

Oh, K., et al. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes. Organic Letters, 22(1), 114-118. [Link]

-

ACS Publications. (2019). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel–Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. Organic Letters. [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(9), 3404-3481. [Link]

-

NIST. (n.d.). Bromoacetyl bromide. NIST WebBook. [Link]

-

Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]

-

Supporting Information. (n.d.). [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

NIST. (n.d.). Bromoacetyl bromide. NIST WebBook. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

-

UW-Madison Chemistry. (n.d.). 13 Friedel-Crafts Acylation. [Link]

-

Tu, S., et al. (2010). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 15(1), 329-335. [Link]

-

Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

-

The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. [Link]

-

Journal of Chemical Health Risks. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. [Link]

-

Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

- Google Patents. (n.d.). CN1228332C - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]

- Google Patents. (n.d.).

-

Arkivoc. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. [Link]

Sources

- 1. nveo.org [nveo.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpca.org [ijpca.org]

- 8. benchchem.com [benchchem.com]

- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 13. 傅-克酰基化反应 [sigmaaldrich.cn]

- 14. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 16. rsc.org [rsc.org]

A Comprehensive Spectroscopic Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: Elucidating Molecular Structure through NMR, IR, and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document serves as a comprehensive resource, detailing the theoretical and practical aspects of its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and established spectroscopic principles, this guide offers a predictive yet robust interpretation of the spectral data, enabling researchers to confidently identify and characterize this molecule.

Introduction: The Significance of Spectroscopic Characterization

5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is a multifaceted compound featuring a reactive bromoacetyl group, a stable isoxazole core, and a substituted aromatic ring.[1][2][3][4] This unique combination of functional groups suggests potential applications as a versatile intermediate in organic synthesis or as a candidate for biological screening. Accurate and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in the pharmaceutical sciences where molecular identity is directly linked to activity and safety. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture, offering insights into connectivity, functional groups, and overall structure. This guide will navigate the expected spectral data for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, providing a foundational understanding for researchers working with this and related compounds.

Molecular Structure and Key Features

A clear visualization of the molecular structure is essential for interpreting its spectroscopic data.

Figure 1: Molecular structure of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment and connectivity of atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 2H | Ar-H (ortho to isoxazole) |

| ~7.5 - 7.7 | Doublet | 2H | Ar-H (meta to isoxazole) |

| ~7.0 | Singlet | 1H | Isoxazole-H4 |

| ~4.5 | Singlet | 2H | -CH₂Br |

Causality behind Predictions:

-

Aromatic Protons: The 4-chlorophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the isoxazole ring are expected to be deshielded and appear at a lower field compared to the meta protons due to the electron-withdrawing nature of the isoxazole ring.

-

Isoxazole Proton: The single proton on the isoxazole ring (H4) is anticipated to appear as a sharp singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm, a characteristic feature of 3,5-disubstituted isoxazoles.[5][6]

-

Methylene Protons: The methylene protons of the bromoacetyl group are adjacent to both a carbonyl group and a bromine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, predicted to be around δ 4.5 ppm.[1] The absence of adjacent protons will result in a singlet.

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | C=O (keto) |

| ~170 | C5 (isoxazole) |

| ~163 | C3 (isoxazole) |

| ~136 | C-Cl (aromatic) |

| ~129 | CH (aromatic) |

| ~127 | C-isoxazole (aromatic) |

| ~98 | C4 (isoxazole) |

| ~30 | -CH₂Br |

Causality behind Predictions:

-

Carbonyl Carbon: The keto carbonyl carbon is highly deshielded and will appear at the lowest field, typically around 185 ppm.

-

Isoxazole Carbons: The carbons of the isoxazole ring have characteristic chemical shifts, with C3 and C5 appearing at lower fields than C4.[6]

-

Aromatic Carbons: The aromatic carbons will appear in the typical range of δ 125-136 ppm. The carbon bearing the chlorine atom will be shifted downfield.

-

Methylene Carbon: The carbon of the bromomethyl group will be found at a higher field, around δ 30 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | C-H stretch | Aromatic & Isoxazole |

| ~1720 | C=O stretch | Keto |

| ~1610 | C=N stretch | Isoxazole |

| ~1500, 1450 | C=C stretch | Aromatic |

| ~1400 | N-O stretch | Isoxazole |

| ~1100 | C-Cl stretch | Aryl chloride |

| ~650 | C-Br stretch | Alkyl bromide |

Causality behind Predictions:

-

Carbonyl Stretch: A strong absorption band around 1720 cm⁻¹ is a definitive indicator of the keto-carbonyl group.

-

Isoxazole Ring Vibrations: The isoxazole ring will exhibit characteristic stretching vibrations for the C=N bond (around 1610 cm⁻¹) and the N-O bond (around 1400 cm⁻¹).[5]

-

Aromatic and Halogen Vibrations: The spectrum will also show aromatic C-H and C=C stretching, as well as the characteristic C-Cl and C-Br stretching frequencies at lower wavenumbers.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Molecular Ion Peak: For the molecular formula C₁₀H₇BrClNO, the expected monoisotopic mass is approximately 270.94 g/mol . The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity) and one chlorine atom (M and M+2 peaks with an approximate 3:1 intensity ratio).

Predicted Fragmentation Pathway:

Figure 2: Predicted major fragmentation pathways for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole.

Causality behind Predictions:

-

Alpha-Cleavage: The most likely initial fragmentation will be the loss of the bromine radical (•Br) or the entire bromoacetyl radical (•COCH₂Br) due to the relative weakness of the C-Br and C-C bonds adjacent to the carbonyl group.

-

Ring Fragmentation: The resulting isoxazole-containing fragment can then undergo further fragmentation of the heterocyclic ring, leading to characteristic ions.

Experimental Protocols: Best Practices for Data Acquisition

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode over a suitable mass range.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. By integrating predictive data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can achieve unambiguous structural elucidation and purity assessment. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. This technical guide serves as an essential resource for scientists and professionals engaged in the synthesis, development, and analysis of novel isoxazole-based compounds.

References

-

Vashisht, K., Sethi, P., Bansal, A., Singh, T., Kumar, R., Tuli, H. S., & Saini, S. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). ISSN: 0975-8585 April - June 2013 RJPBCS Volume 4 Issue 2 Page No. 389. Retrieved from [Link]

-

Supporting Information for a scientific article. (n.d.). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]

-

Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]

-

MDPI. (2010). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 15(3), 1888-1894. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: A Technical Guide to Target Identification and Validation

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the potential therapeutic targets of the novel compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. Given the compound's structural features, specifically the reactive bromoacetyl moiety, it is postulated to function as a covalent inhibitor, offering the potential for high potency and prolonged duration of action. This document outlines a strategic, multi-tiered approach, from initial target class postulation to rigorous experimental validation, designed to elucidate the mechanism of action and therapeutic utility of this promising molecule.

Compound Profile: 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

The subject of this guide is a unique molecule integrating two key chemical features: a substituted isoxazole ring and an α-haloacetyl group. Isoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The 3-(4-chlorophenyl) substitution may contribute to the specificity of protein-ligand interactions.

The most critical feature for target interaction is the bromoacetyl group. This moiety is a potent electrophile, or "warhead," designed to react with nucleophilic amino acid residues within a protein's binding pocket, forming a stable, covalent bond. This irreversible mode of action is a hallmark of targeted covalent inhibitors (TCIs), a class of drugs that has seen a resurgence in recent years due to their ability to achieve high efficacy and selectivity.

Postulated Mechanism of Action:

The primary mechanism of action for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is proposed to be covalent modification of target proteins. The process likely involves two steps:

-

Reversible Binding: The isoxazole scaffold and its substituents will first guide the molecule to the binding site of a target protein through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions).

-

Irreversible Covalent Bonding: Once optimally positioned, the electrophilic carbon of the bromoacetyl group will undergo a nucleophilic attack from a nearby amino acid residue, most commonly a cysteine thiol, but potentially also lysine, histidine, or tyrosine. This results in the formation of a permanent covalent adduct, leading to irreversible inhibition of the protein's function.

Potential Therapeutic Target Classes

The reactivity of the bromoacetyl warhead makes enzymes with a catalytically or allosterically important nucleophile, particularly cysteine, prime candidates for inhibition. The broad therapeutic activities of isoxazole-containing compounds suggest that 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole could target key regulators of disease pathways.

| Potential Target Class | Rationale for Consideration | Key Nucleophilic Residue | Therapeutic Area |

| Protein Kinases | Many kinases possess a non-catalytic cysteine near the ATP-binding pocket, a common target for covalent inhibitors. Kinase dysregulation is a hallmark of cancer and inflammatory diseases. | Cysteine | Oncology, Immunology |

| Protein Tyrosine Phosphatases (PTPs) | The active site of PTPs contains a highly nucleophilic cysteine residue essential for catalysis, making them highly susceptible to covalent inhibition. PTPs are critical regulators of signaling pathways implicated in cancer, diabetes, and autoimmune disorders. | Cysteine (catalytic) | Oncology, Metabolic Diseases, Immunology |

| Deubiquitinating Enzymes (DUBs) | DUBs are predominantly cysteine proteases that regulate protein turnover and signaling. Their inhibition is a promising strategy in cancer and neurodegenerative diseases. | Cysteine (catalytic) | Oncology, Neurodegeneration |

| Cysteine Proteases (e.g., Cathepsins, Caspases) | These enzymes rely on a catalytic cysteine for their function and are involved in processes like apoptosis, inflammation, and tumor metastasis. | Cysteine (catalytic) | Oncology, Immunology, Infectious Diseases |

A Strategic Workflow for Target Identification and Validation

A systematic and multi-faceted approach is essential to confidently identify the cellular targets of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole. The following workflow integrates unbiased, proteome-wide screening with focused, hypothesis-driven validation experiments.

Caption: A multi-phase workflow for covalent drug target discovery.

Detailed Experimental Protocols

Phase 1: Chemoproteomic Target Identification

This protocol uses competitive Activity-Based Protein Profiling (ABPP) to identify proteins that are covalently modified by 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole.

Protocol: Competitive ABPP

-

Cell Culture and Lysis:

-

Culture a relevant human cell line (e.g., a cancer cell line like HeLa or a disease-relevant line) to ~80% confluency.

-

Harvest cells and prepare a native cell lysate by sonication or Dounce homogenization in a non-denaturing lysis buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Determine protein concentration using a BCA assay.

-

-

Competitive Incubation:

-

Aliquot the cell lysate (e.g., 1 mg of protein per sample).

-

Treat the lysates with varying concentrations of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole (e.g., 0.1, 1, 10, 100 µM) or a vehicle control (DMSO). Incubate for 1 hour at 37°C.

-

This step allows the test compound to bind to its targets.

-

-

Broad-Spectrum Probe Labeling:

-

Add a broad-spectrum, cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne) to all samples. Incubate for 1 hour at room temperature.

-

This probe will label cysteine residues that were not already blocked by the test compound.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag to the alkyne-functionalized probe.

-

-

Enrichment and Digestion:

-

Enrich the biotinylated proteins using streptavidin-agarose beads.

-

Wash the beads extensively to remove non-biotinylated proteins.

-

Perform on-bead tryptic digestion to release the peptides for mass spectrometry analysis.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the resulting peptides by high-resolution LC-MS/MS.

-

Quantify the relative abundance of each identified protein across the different treatment conditions.

-

Proteins whose peptide signals decrease in a dose-dependent manner with increasing concentrations of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole are considered candidate targets.

-

Phase 2: Target Engagement Validation

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target in intact, live cells.

-

Cell Treatment:

-

Culture cells of interest and treat them with a high concentration of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole (e.g., 10x the IC50 from a cell viability assay) or a vehicle control for 2-4 hours.

-

-

Heating Gradient:

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed.

-

Collect the supernatant and measure the amount of the specific target protein remaining in the soluble fraction.

-

-

Detection:

-

Analyze the soluble fractions by Western blot or in-cell ELISA using an antibody specific to the candidate target protein.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

-

A significant shift in the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the target protein, confirming engagement.

-

"5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" literature review

An In-depth Technical Guide to 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole: Synthesis, Mechanism, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the established pharmacological importance of the isoxazole scaffold and the reactive potential of an α-haloketone, this molecule is rationally designed as a potent and potentially irreversible inhibitor of key enzymes implicated in inflammation and cancer, such as phospholipase A2 (PLA2). This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, mechanism of action, and protocols for biological evaluation.

Introduction: The Isoxazole Scaffold in Drug Discovery

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This structure is a "privileged" scaffold in medicinal chemistry, meaning it is a common feature in a multitude of clinically successful drugs.[1] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions like hydrogen bonding and π-π stacking.[2] Clinically approved drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature an isoxazole core, underscoring its therapeutic versatility.[1][2] Isoxazole derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3]

The title compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole, combines this proven scaffold with two critical substituents: a 4-chlorophenyl group at the 3-position and a bromoacetyl group at the 5-position. The chlorophenyl moiety is a common feature in many bioactive molecules, often enhancing binding affinity through hydrophobic and halogen-bonding interactions. The bromoacetyl group is a reactive α-haloketone, a class of functional groups known to act as irreversible inhibitors by covalently modifying nucleophilic residues (such as histidine or cysteine) in enzyme active sites.[4][5] This rational design strategy positions 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole as a prime candidate for a covalent inhibitor targeting enzymes like phospholipase A2.

Proposed Synthesis and Characterization

While a direct, single-publication synthesis for 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is not prominently documented, a robust and logical multi-step synthetic route can be proposed based on established isoxazole synthesis methodologies and standard organic transformations. The pathway proceeds via a key 5-acetylisoxazole intermediate.

Retrosynthetic Analysis and Proposed Pathway

The most logical approach involves a three-stage process: 1) Formation of a 1,3-dicarbonyl precursor, 2) Cyclocondensation with hydroxylamine to form the isoxazole ring, and 3) α-bromination of the acetyl group.

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(4-chlorophenyl)butane-1,3-dione

This reaction is a Claisen condensation to form the necessary β-diketone precursor.

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol.

-

Addition of Reagents: Add 4'-chloroacetophenone (1.0 equivalent) dropwise to the stirred solution. Following this, add ethyl acetate (1.5 equivalents) dropwise.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute HCl. The precipitated solid is the crude β-diketone.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to yield the purified 1-(4-chlorophenyl)butane-1,3-dione.

Step 2: Synthesis of 5-Acetyl-3-(4-chlorophenyl)isoxazole

This is the key cyclocondensation step to form the isoxazole ring.[6][7]

-

Setup: Dissolve the 1-(4-chlorophenyl)butane-1,3-dione (1.0 equivalent) from Step 1 in ethanol or acetic acid in a round-bottom flask.

-

Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution. If using acetic acid, the reaction can proceed directly. If in ethanol, a mild base like pyridine or sodium acetate is added.

-

Reaction: Heat the mixture to reflux for 3-5 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture and pour it into ice water. The product will precipitate out of the solution.

-

Purification: Filter the crude product, wash thoroughly with water, and purify by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain pure 5-acetyl-3-(4-chlorophenyl)isoxazole.

Step 3: Synthesis of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole

This is a standard α-bromination of a ketone.

-

Setup: Dissolve the 5-acetyl-3-(4-chlorophenyl)isoxazole (1.0 equivalent) from Step 2 in a suitable solvent like glacial acetic acid or chloroform.

-

Bromination: Add a solution of bromine (1.0 equivalent) in the same solvent dropwise at 0-5 °C. The disappearance of the bromine color indicates its consumption.

-

Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete.

-

Workup: Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent like ethanol to yield the final compound, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole.

Characterization

The structure of the final compound should be confirmed using standard analytical techniques. Based on analogous structures, the following spectral data can be anticipated:

-

¹H NMR: A singlet corresponding to the two protons of the -CH₂Br group (typically δ 4.0-4.5 ppm), a singlet for the isoxazole C4-proton, and multiplets in the aromatic region (δ 7.4-7.9 ppm) for the 4-chlorophenyl group.

-

¹³C NMR: Signals for the carbonyl carbon (~185-195 ppm), the -CH₂Br carbon (~30-35 ppm), and carbons of the isoxazole and chlorophenyl rings.

-

FT-IR: A strong absorption band for the carbonyl (C=O) stretching vibration (~1700-1720 cm⁻¹), and characteristic bands for C=N, C-O of the isoxazole ring and C-Cl stretching.

-

Mass Spectrometry: The molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with an intensity of about one-third of the [M]⁺ peak, confirming the presence of one bromine atom. The chlorine isotope pattern would also be observable.

Biological Activity and Mechanism of Action

The primary rationale for the design of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole is its potential as an inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.

Inhibition of Phospholipase A2 (PLA2)

Causality Behind Targeting PLA2: sPLA2 enzymes catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing arachidonic acid and lysophospholipids.[8] Arachidonic acid is the precursor to pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. By inhibiting PLA2, the production of the entire downstream cascade of inflammatory mediators is halted, making it an attractive therapeutic target for inflammatory diseases.[8]

Caption: Role of PLA2 in the inflammatory cascade and its inhibition.

Mechanism of Inhibition: The bromoacetyl moiety is a classic electrophilic warhead. Its mechanism of action is analogous to that of the well-studied irreversible PLA2 inhibitor, p-bromophenacyl bromide (pBPB).[4][5] The α-carbon of the bromoacetyl group is highly electrophilic and susceptible to nucleophilic attack by a histidine residue (specifically His-48 in most sPLA2s) located in the enzyme's active site. This attack displaces the bromide ion and forms a stable covalent bond, effectively and irreversibly alkylating the enzyme.[5][9] This covalent modification prevents the substrate from binding and catalysis from occurring.

Anticancer Properties

The isoxazole scaffold is a component of many compounds with demonstrated anticancer activity.[3][10] These compounds can act through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[3] The inhibition of PLA2 is also relevant in oncology, as PLA2 activity is often upregulated in various cancers and contributes to tumor progression, angiogenesis, and metastasis. Therefore, 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole may exert anticancer effects through a dual mechanism: direct cytotoxicity and modulation of the tumor microenvironment via PLA2 inhibition.

Protocols for Biological Evaluation

The following protocols are self-validating systems designed to assess the biological activity of the title compound. They are based on established methods for evaluating PLA2 inhibitors and cytotoxic agents.

In Vitro sPLA2 Inhibition Assay (Representative Protocol)

This assay measures the enzymatic activity of sPLA2 by detecting the release of a fluorescent fatty acid from a synthetic substrate.

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM CaCl₂, pH 8.0.

-

Enzyme Stock: Human recombinant sPLA2-IIA at 1 mg/mL in a suitable buffer, stored at -80°C.

-

Substrate: A fluorescent phospholipid substrate (e.g., NBD-C6-HPC) prepared as a 1 mM stock in ethanol.

-

Test Compound: Prepare a 10 mM stock solution of 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole in DMSO. Create serial dilutions in DMSO.

-

Positive Control: A known PLA2 inhibitor (e.g., an indole-isoxazole hybrid) treated similarly.[8]

-

-

Assay Procedure (96-well plate format):

-

Add 2 µL of the test compound dilutions (or DMSO for control) to each well.

-

Add 178 µL of Assay Buffer to each well.

-

Add 10 µL of a diluted sPLA2 solution (e.g., 5 ng/well) to each well and pre-incubate for 30 minutes at 37°C. This pre-incubation is critical for covalent inhibitors to allow time for the reaction with the enzyme.

-

Initiate the reaction by adding 10 µL of the fluorescent substrate to each well.

-

Measure the increase in fluorescence intensity (Excitation/Emission appropriate for the fluorophore, e.g., 460/534 nm for NBD) every minute for 30-60 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the rates to the DMSO control (100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

In Vitro Cytotoxicity Assay (MTT Protocol)

This colorimetric assay assesses cell viability by measuring the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

-

Cell Culture:

-

Seed cancer cells (e.g., A549 lung carcinoma, PC-3 prostate carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well.[11]

-

Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours until purple formazan crystals are visible.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium.

-